8-Hydroxy-2-tetralone

Descripción general

Descripción

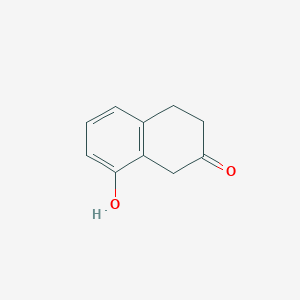

8-Hydroxy-2-tetralone is an organic compound with the chemical formula C10H10O2. It is known for its aromatic properties and potential pharmaceutical applications . This compound is a derivative of tetralone, featuring a hydroxyl group at the 8th position and a ketone group at the 2nd position on the tetralin ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Hydroxy-2-tetralone involves the epoxidation of 2-anthraquinone, followed by reduction and acid-catalyzed processes . Another method includes the Thiele-Winter acetoxylation, where 1,4- or 1,2-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl group at position 8 participates in nucleophilic substitution reactions, enabling functionalization of the aromatic ring.

Suzuki Cross-Coupling

8-Hydroxy-2-tetralone can be converted to a triflate intermediate for palladium-catalyzed coupling with aryl boronic acids, yielding 8-aryl derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Triflic anhydride, Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | 8-Aryl-2-tetralone | 65–85% |

This method is effective for introducing diverse aryl groups, including naphthalene and anthracene moieties .

Reduction Reactions

The ketone group at position 2 undergoes selective reduction under controlled conditions.

Selective Ring Reduction

Na–EtOH selectively reduces naphthalene precursors to tetralones, with regioselectivity influenced by substituents:

| Substituent Pattern | Major Product | Selectivity | Reference |

|---|---|---|---|

| No ortho substituents on aryl | Tetrahydronaphthalene | >90% | |

| Two ortho substituents on aryl | 8-Aryl-2-tetralone | 70–80% |

Ring Expansion and Rearrangement

Silver-catalyzed cyclobutanol ring expansion provides access to functionalized tetralones:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tertiary cyclobutanol | AgSbF₆ (5 mol%), CH₂Cl₂, 40°C | 8-Methoxy-1-tetralone | 68% |

This method demonstrates the utility of silver catalysis in constructing tetralone scaffolds .

Methylation of Hydroxyl Group

The phenolic hydroxyl group can be methylated to form methoxy derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | 8-Methoxy-2-tetralone | 82% |

Mechanistic Insights

-

Suzuki Coupling : The reaction proceeds via oxidative addition of the triflate intermediate to Pd(0), followed by transmetallation with the boronic acid and reductive elimination .

-

Ring Expansion : Silver ions facilitate carbocation formation from cyclobutanol, enabling cyclization to form the tetralone ring .

These reactions highlight this compound’s versatility as a synthetic intermediate for pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Chemical Synthesis

8-Hydroxy-2-tetralone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can be further modified to create compounds with desired properties. The compound's structure allows it to participate in several chemical reactions, including:

- Oxidation : Leading to the formation of quinones.

- Reduction : Resulting in the production of alcohols.

- Substitution : Enabling the formation of ethers or esters.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products |

|---|---|

| Oxidation | Quinones |

| Reduction | Alcohols |

| Substitution | Ethers, Esters |

Biological Applications

Research indicates that this compound exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, suggesting potential roles in biochemical pathways. Some notable biological activities include:

- Enzyme Interaction : It interacts with transaminase enzymes, which are crucial for synthesizing biologically active compounds such as serotonin and melatonin receptor agonists.

- Pharmacological Potential : The compound has demonstrated potential as a selective alpha 2-adrenoceptor antagonist and shows promise in modulating neurotransmitter systems .

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates transaminase activity |

| Neurotransmitter Modulation | Acts on serotonin receptors |

| Antimicrobial Properties | Potential for antibacterial and antifungal applications |

Medicinal Chemistry

The pharmacological properties of this compound make it a candidate for drug development. Its derivatives have been studied for their potential as:

- Anticancer Agents : Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Agents : Research suggests that some derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

A study reported that specific tetralone derivatives exhibited potent cytotoxicity against KB cancer cell lines, with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in industrial applications, particularly in the synthesis of dyes and pigments. Its ability to act as a precursor in the production of various industrial chemicals highlights its versatility beyond laboratory settings.

Mecanismo De Acción

The mechanism of action of 8-Hydroxy-2-tetralone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-Tetralone: A ketone derivative of tetralin, but with the ketone group at the 1st position.

2-Tetralone: Similar to 8-Hydroxy-2-tetralone but lacks the hydroxyl group.

Hydroxyquinones: Compounds with hydroxy groups directly attached to the quinone ring.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a ketone group on the tetralin ring system. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Actividad Biológica

8-Hydroxy-2-tetralone (C₁₀H₁₀O₂, CAS number 53568-05-1) is a compound belonging to the class of tetralones, characterized by a hydroxyl group at the 8-position of its bicyclic structure. This compound exhibits significant biological activity, making it a subject of interest in pharmacological research. Its interactions with various biomolecules suggest potential applications in therapeutic settings.

This compound is notable for its dual characteristics as both a ketone and a phenol, allowing it to participate in diverse chemical reactions. Several synthetic methods have been developed for its preparation, enhancing accessibility for research and industrial applications. The primary synthesis routes include:

- Refluxing 1-tetralone with hydroxylating agents .

- Condensation reactions involving various aldehydes and ketones .

These methods yield this compound in good to excellent yields, facilitating further studies on its biological properties .

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to modulate the activity of neurotransmitter systems, particularly through its derivative 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which acts as a selective agonist for serotonin receptors. This interaction leads to significant effects on locomotor activity in animal models, suggesting potential applications in treating mood disorders .

Anticancer Activity

This compound and its analogues have demonstrated promising anticancer properties. In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including KB and COLO205 cells. For instance, compounds derived from this compound displayed IC50 values ranging from 10 μM to 20 μM against these cell lines, indicating their potential as chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | KB | 15 |

| Derivative A | COLO205 | 11 |

| Derivative B | BGC-823 | 17 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities are generally low, indicating strong efficacy compared to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 8 |

Neuropharmacological Effects

A study conducted on guinea pigs demonstrated that prolonged treatment with the derivative 8-OH-DPAT significantly increased acetylcholine release from the cerebral cortex. This finding highlights the compound's potential role in neuropharmacology and its implications for treating neurodegenerative diseases .

Plant Growth Regulation

Another area of investigation involves the use of tetralone analogues as plant growth regulators. For example, tetralone-based compounds have been synthesized to mimic abscisic acid (ABA), exhibiting greater biological activity than ABA itself in bioassays related to seed germination and growth inhibition .

Propiedades

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUSBJBOSIRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342011 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53568-05-1 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.